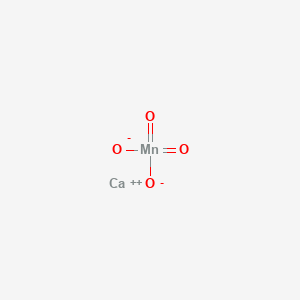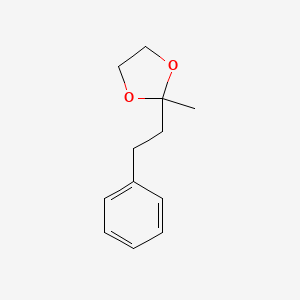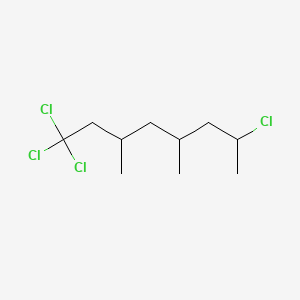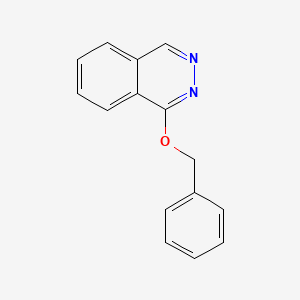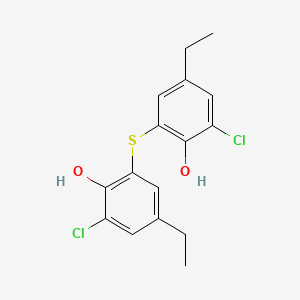
Tetracosyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosyloxirane, also known as 1,2-Epoxyhexacosane, is an organic compound with the molecular formula C26H52O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by its long alkyl chain and an epoxide functional group, making it a valuable compound in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracosyloxirane can be synthesized through the epoxidation of tetracosene. The reaction typically involves the use of a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the catalytic epoxidation of tetracosene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracosyloxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring in this compound is highly strained and can be opened by nucleophiles such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Water, alcohols, amines
Oxidizing Agents: m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Major Products Formed
Diols: Formed from ring-opening reactions with water or alcohols
Ethers: Formed from ring-opening reactions with alcohols
Amino Alcohols: Formed from ring-opening reactions with amines
Carboxylic Acids: Formed from oxidation reactions
Applications De Recherche Scientifique
Tetracosyloxirane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of tetracosyloxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon chain.
Propylene Oxide: Another simple epoxide with a three-carbon chain.
Butylene Oxide: A four-carbon epoxide used in the production of surfactants and other specialty chemicals.
Uniqueness of Tetracosyloxirane
This compound is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to simpler epoxides. The long chain makes it more hydrophobic and affects its solubility and reactivity. This uniqueness makes this compound valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
86370-25-4 |
|---|---|
Formule moléculaire |
C26H52O |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
2-tetracosyloxirane |
InChI |
InChI=1S/C26H52O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-25-27-26/h26H,2-25H2,1H3 |
Clé InChI |
VHAXNXDRZSLKOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC1CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



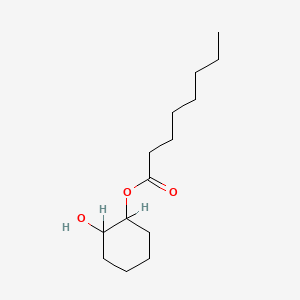
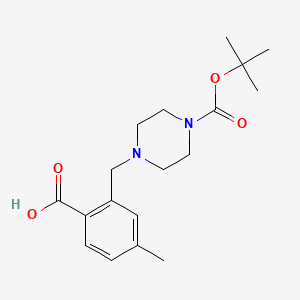
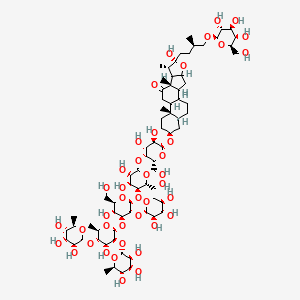
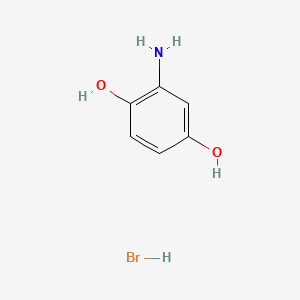
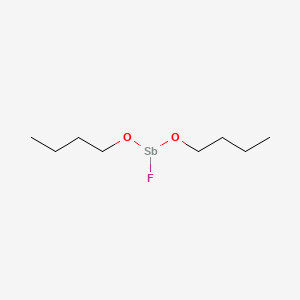
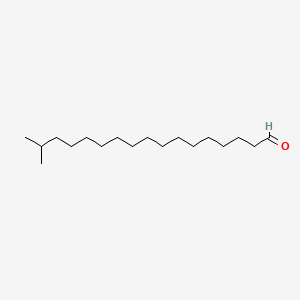
![3-Methyl-5-sulfanylidene-2,4-dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B15175687.png)

